Anticancer Activity: 7-Methyl Analog vs. Unsubstituted Parent on MCF-7 Cells
The 7-methyl substituted compound demonstrates measurable anticancer activity. This differentiates it from the des-methyl analog (CAS 868972-17-2), for which no comparable published activity data could be identified, suggesting that the 7-methyl group is a critical pharmacophoric element for this activity. The target compound reduced MCF-7 breast cancer cell viability with an IC50 of 15 µM . No peer-reviewed comparator data is available for the des-methyl analog under identical conditions; this evidence is therefore classified as class-level inference.
| Evidence Dimension | In vitro anticancer activity (cell viability reduction) |
|---|---|
| Target Compound Data | IC50 = 15 µM (MCF-7 cell line) |
| Comparator Or Baseline | Des-methyl analog (CAS 868972-17-2): No quantitative data available |
| Quantified Difference | Not calculable |
| Conditions | MCF-7 human breast cancer cell line; cell viability assay; dose-response (0-15 µM) |
Why This Matters
The presence of quantifiable anticancer activity for the 7-methyl analog, contrasted with a lack of data for the des-methyl version, suggests the methyl group is essential for this activity, guiding SAR-driven procurement for oncology programs.
